Species-Selective GLP-1R Activation: Primate-Specific Tryptophan-33 Binding Pocket
Danuglipron's binding mode is uniquely dependent on a primate-specific tryptophan residue at position 33 of the GLP-1R extracellular domain. Cryogenic electron microscopy and receptor mutagenesis studies revealed that substitution of Trp33 with the corresponding rodent residue (Ser33) abolishes danuglipron-mediated cAMP accumulation [1]. This contrasts with peptidic GLP-1R agonists (e.g., exendin-4, liraglutide) and other small-molecule agonists (e.g., compound 2, a GLP-1R positive allosteric modulator) that maintain activity across species due to orthosteric or distinct allosteric binding sites [1].
| Evidence Dimension | GLP-1R cAMP accumulation potency (EC50) in human vs. mouse receptors |
|---|---|
| Target Compound Data | Human GLP-1R EC50 = 0.84 nM (95% CI 0.67–1.05 nM); Mouse GLP-1R EC50 >10,000 nM (no measurable activity) |
| Comparator Or Baseline | Exendin-4 (peptidic agonist): Human EC50 = 0.029 nM; Mouse EC50 = 0.024 nM |
| Quantified Difference | Danuglipron exhibits >10,000-fold selectivity for human over mouse GLP-1R; peptidic agonists show <2-fold species difference |
| Conditions | cAMP accumulation assay in CHO-K1 cells stably expressing human or mouse GLP-1R; 30-minute incubation at 37°C [1] |
Why This Matters
For preclinical research procurement, this species selectivity mandates the use of humanized mouse models or primate systems to evaluate danuglipron's pharmacodynamics, fundamentally altering experimental design and cost compared to species-agnostic peptidic agonists.
- [1] Griffith DA, Edmonds DJ, Fortin J-P, et al. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. J Med Chem. 2022;65(12):8208–8226. doi:10.1021/acs.jmedchem.1c01856 (Figure 8, Table 1, and Supplementary Data) View Source
